Clindamycinpalmitatehydrochloride
Description
Context as a Prodrug in Antimicrobial Therapy Research
Clindamycin (B1669177) palmitate hydrochloride is the hydrochloride salt of the palmitic acid ester of clindamycin. chemicalbook.com It is a water-soluble prodrug, meaning it is inactive in its initial form and must undergo a chemical conversion in the body to become a therapeutically active agent. Research into this compound often centers on its role as a delivery system for clindamycin. The esterification of clindamycin to form clindamycin palmitate is a key area of study, primarily because it masks the intensely bitter taste of the parent drug. capes.gov.br This modification has been crucial for the development of more palatable oral formulations, particularly for pediatric use. patsnap.compatsnap.com
Although inactive in vitro, clindamycin palmitate hydrochloride is rapidly hydrolyzed in vivo by esterases present in the gastrointestinal tract and liver, releasing the antibacterially active clindamycin. patsnap.comnih.govnih.gov Pharmacokinetic studies show that after oral administration, both the prodrug and clindamycin hydrochloride reach their peak active serum concentrations at approximately the same time, indicating a swift and efficient conversion. nih.govnih.gov This rapid hydrolysis is a critical aspect of its design and a focal point of pharmaceutical research.
Academic Research Landscape and Interdisciplinary Significance
The study of clindamycin palmitate hydrochloride spans multiple scientific disciplines. In pharmacology , research investigates its metabolic pathways, primarily involving the cytochrome P450 isoenzyme CYP3A4, which metabolizes the active clindamycin into metabolites like clindamycin sulfoxide (B87167) and N-desmethylclindamycin. nih.govnih.gov
In the field of medicine , particularly infectious diseases, research focuses on its efficacy against a range of susceptible bacteria. patsnap.compatsnap.com It is indicated for serious infections caused by anaerobic bacteria, as well as susceptible strains of streptococci, pneumococci, and staphylococci. nih.govnih.gov
Analytical chemistry plays a vital role in developing and validating methods to accurately quantify clindamycin palmitate hydrochloride in pharmaceutical products. scirp.orgrjeid.com This ensures the quality, potency, and consistency of marketed formulations. scirp.org The interdisciplinary nature of this research highlights the compound's journey from chemical synthesis to clinical application.
Structure
2D Structure
Properties
Molecular Formula |
C34H64Cl2N2O6S |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1R,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25-,26+,28+,29-,30+,31-,32-,34-;/m1./s1 |
InChI Key |
GTNDZRUWKHDICY-ZLNNALEKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@H]([C@@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental chemical and physical characteristics of clindamycin (B1669177) palmitate hydrochloride are foundational to its research and application. These properties are detailed in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | chemicalbook.comnih.gov |
| Molecular Weight | 699.85 g/mol | chemicalbook.comnih.govselleckchem.com |
| CAS Number | 25507-04-4 | chemicalbook.comnih.gov |
| Melting Point | 141-143°C | chemicalbook.com |
| Appearance | White to off-white powder | nih.gov |
| Solubility | Water: 140 mg/mLDMSO: 140 mg/mLEthanol: 140 mg/mL | selleckchem.com |
Bacterial Resistance Mechanisms to Clindamycin Active Moiety
Modification of 23S Ribosomal RNA Bases
The most prevalent mechanism of resistance to clindamycin (B1669177) involves the modification of its target site within the bacterial ribosome, specifically the 23S ribosomal RNA (rRNA). biologyinsights.comoup.com This alteration prevents clindamycin from binding effectively, thereby rendering the antibiotic inactive. biologyinsights.com
This modification is primarily mediated by enzymes known as erythromycin (B1671065) ribosomal methylases (Erm), which are encoded by erm genes. biologyinsights.comnih.gov These enzymes catalyze the methylation of an adenine (B156593) base within the 23S rRNA. nih.gov This seemingly minor chemical change is sufficient to disrupt the binding of clindamycin and other structurally related antibiotics. biologyinsights.com
Several classes of erm genes have been identified, with ermA, ermB, and ermC being the most significant in conferring resistance in bacteria such as Staphylococcus aureus. nih.govnih.gov The expression of these genes can be either constitutive, meaning the resistance is always present, or inducible, where resistance is triggered by the presence of an inducing agent like erythromycin. oup.comkhanacademy.org
Another, less common, mechanism of 23S rRNA modification involves mutations at specific nucleotide positions. For instance, mutations at positions A2058 and A2059 can lead to clindamycin resistance. asm.orgrcsb.org Additionally, the Cfr (chloramphenicol-florfenicol resistance) gene product, an RNA methyltransferase, can modify the 23S rRNA at position A2503, resulting in resistance to clindamycin, chloramphenicol, and florfenicol. nih.gov
Cross-Resistance Patterns with Lincosamides, Macrolides, and Streptogramin B
A significant consequence of the modification of the 23S rRNA is the phenomenon of cross-resistance. Because macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics all have overlapping binding sites on the 50S ribosomal subunit, a modification that confers resistance to one of these antibiotic classes often results in resistance to the others. oup.comnih.gov This is commonly referred to as the MLSB resistance phenotype. oup.com
The erm genes are the primary drivers of MLSB resistance. nih.gov When a bacterium possesses an erm gene, the resulting methylation of the ribosomal target site sterically hinders the binding of all three antibiotic classes, leading to a broad spectrum of resistance. nih.govnih.gov This cross-resistance can be either constitutive (cMLSB), where the bacterium is resistant to all three classes without prior exposure, or inducible (iMLSB), where resistance to clindamycin and streptogramin B is triggered by exposure to a macrolide like erythromycin. nih.govresearchgate.net
The genetic elements carrying erm genes, such as plasmids and transposons, are often mobile. biologyinsights.comnih.gov This mobility facilitates the spread of MLSB resistance among different bacterial populations, further complicating treatment options. biologyinsights.com
Inducible Resistance Phenomena and Detection Methodologies (e.g., D-zone Test)
A crucial aspect of clindamycin resistance is the inducible phenotype, particularly in staphylococci and streptococci. microbeonline.com In this scenario, a bacterial isolate may appear susceptible to clindamycin in standard laboratory tests but can rapidly become resistant in the presence of an inducing agent, most notably erythromycin. khanacademy.orgyoutube.com This inducible resistance is a significant clinical concern, as treatment with clindamycin in such cases can lead to therapeutic failure. nih.gov
The mechanism behind inducible resistance lies in the regulation of the erm gene. khanacademy.org In the absence of an inducer, the messenger RNA (mRNA) transcript of the erm gene is structurally folded in a way that prevents its translation into the methylase enzyme. oup.com However, when a macrolide like erythromycin is present, it binds to the ribosome and causes a conformational change in the erm mRNA, allowing for the synthesis of the methylase and subsequent resistance to clindamycin. khanacademy.org
To detect this inducible resistance, a specific laboratory method called the D-zone test is employed. microbeonline.comyoutube.com This test involves placing a clindamycin disk and an erythromycin disk in close proximity on an agar (B569324) plate inoculated with the bacterial isolate. microbeonline.com If the isolate has inducible resistance, the erythromycin will diffuse into the agar and induce the production of the methylase enzyme. scielo.br This results in a flattening of the circular zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk, creating a characteristic "D" shape. microbeonline.comyoutube.com A positive D-zone test indicates that clindamycin should not be used for treatment, even if the initial susceptibility test suggests it is effective. youtube.com
Other Resistance Mechanisms (e.g., Active Efflux, Ribosomal Protein Alterations)
Besides the modification of the ribosomal target site, bacteria have developed other strategies to resist the effects of clindamycin.
Active Efflux: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell before they can reach their target. biologyinsights.comresearchgate.net This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory. researchgate.net While efflux pumps are a recognized mechanism of resistance to various antibiotics, their role in clindamycin resistance is generally considered secondary to ribosomal modification. biologyinsights.com The msrA gene, for example, encodes an efflux pump that can confer resistance to macrolides and streptogramin B, but its effect on clindamycin is less pronounced. nih.gov
Preclinical Pharmacokinetic and Metabolic Research of Clindamycin Active Moiety and Prodrug
In Vitro Metabolic Pathways in Microsomal Systems
In vitro studies utilizing human liver and intestinal microsomes have been instrumental in elucidating the metabolic fate of clindamycin (B1669177). These systems have revealed that clindamycin is primarily cleared through oxidative metabolism.
Cytochrome P450 Enzyme (CYP3A4, CYP3A5) Contributions to Clindamycin Metabolism
The metabolism of clindamycin is predominantly mediated by the cytochrome P450 (CYP) system, with CYP3A4 being the principal enzyme responsible for its biotransformation. nih.govmdpi.comnih.govfda.govbioivt.com In vitro studies in human liver and intestinal microsomes have consistently shown that CYP3A4 is the major enzyme involved in clindamycin's oxidation. nih.govnih.govfda.gov A minor contribution to this metabolic process is also attributed to CYP3A5. nih.govfda.govbioivt.com
Several lines of evidence from in vitro experiments support the central role of CYP3A4:
Correlation Studies: The rate of clindamycin sulfoxide (B87167) formation in hepatic microsomes from various human donors showed a strong correlation with the activity of CYP3A-catalyzed testosterone (B1683101) 6β-hydroxylase, a marker for CYP3A4 activity. nih.gov
Chemical Inhibition: The presence of ketoconazole, a specific and potent inhibitor of CYP3A4, markedly inhibited the S-oxidation of clindamycin in microsomal incubations. nih.gov
Recombinant Enzymes: Among a panel of ten different human recombinant P450 enzymes, CYP3A4 demonstrated the highest catalytic activity in forming clindamycin sulfoxide. nih.gov
Immunoinhibitory studies further solidified these findings, with anti-CYP3A4 peptide antibodies inhibiting approximately 90% of clindamycin S-oxidase activity in human liver microsomes.
Identification of Major and Minor Metabolites (e.g., Clindamycin Sulfoxide, N-desmethylclindamycin)
The primary metabolic pathway for clindamycin in microsomal systems is oxidation, leading to the formation of distinct metabolites. mdpi.comnih.gov The major metabolite formed is clindamycin sulfoxide , a product of S-oxidation. nih.govresearchgate.net A secondary, minor metabolite has been identified as N-desmethylclindamycin . nih.govfda.govbioivt.com Both of these metabolites have been observed in vivo and successfully replicated in in vitro systems using human liver microsomes. nih.gov While clindamycin sulfoxide is the primary product, N-desmethylclindamycin is formed to a lesser extent. researchgate.net
In Vitro Enzyme Interaction Studies (Inhibition and Induction Potential)
To understand the potential for drug-drug interactions, clindamycin has been evaluated in vitro for its ability to inhibit or induce major drug-metabolizing enzymes.
Cytochrome P450 Enzyme Inhibition Profiling (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1)
In vitro screening of clindamycin against a panel of human CYP450 enzymes has demonstrated a low potential for clinically significant inhibition of most major isoforms. Studies indicate that clindamycin does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. nih.govfda.gov However, a moderate inhibitory effect on CYP3A4, its own primary metabolizing enzyme, has been observed. nih.govfda.gov At a concentration of 100 μM, clindamycin was found to inhibit the activity of CYP3A4 by approximately 26%. nih.gov
Table 1: In Vitro Inhibition Profile of Clindamycin against Cytochrome P450 Enzymes
| CYP Isoform | Inhibition by Clindamycin |
| CYP1A2 | Not Inhibited |
| CYP2C9 | Not Inhibited |
| CYP2C19 | Not Inhibited |
| CYP2D6 | Not Inhibited |
| CYP2E1 | Not Inhibited |
| CYP3A4 | Moderately Inhibited |
Data sourced from in vitro studies using recombinant human cytochrome P450 enzymes. nih.govfda.gov
UDP-Glucuronosyltransferase (UGT) Inhibition and Induction Investigations
UDP-glucuronosyltransferases (UGTs) are a major family of phase II metabolizing enzymes responsible for the glucuronidation of various drugs and endogenous compounds. researchgate.net While regulatory guidelines suggest that investigating interactions with UGT enzymes is important, especially if glucuronidation is a major clearance pathway, specific in vitro studies detailing the inhibitory or inductive potential of clindamycin on UGT isoforms were not identified in the searched preclinical literature. researchgate.net
Preclinical Distribution Investigations in Animal Models
The distribution of clindamycin has been extensively studied in various animal models to understand its penetration into different tissues and fluids.
Tissue Distribution Patterns (e.g., Lack of Significant Cerebrospinal Fluid Levels)
Clindamycin demonstrates wide distribution throughout the body, including penetration into bone. fda.govmdpi.com However, it does not achieve significant concentrations in the cerebrospinal fluid (CSF), even when the meninges are inflamed. fda.gov
In a study involving cats receiving multiple oral doses of clindamycin, the highest tissue-to-serum ratios were observed in the lung, followed by the spleen and liver. fda.gov Another study in cats under surgical conditions investigated tissue concentrations after intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration. Sixty to 90 minutes post-administration, the highest concentrations were found in the uterus and the lowest in subcutaneous tissue across all routes. researchgate.net Specifically, uterine concentrations reached 13.41 µg/g (IV), 14.07 µg/g (IM), and 14.44 µg/g (SC), while subcutaneous tissue levels were 4.90 µg/g (IV), 3.06 µg/g (IM), and 3.13 µg/g (SC). researchgate.net
A study in Sprague Dawley rats with dermal application of clindamycin phosphate (B84403) showed the presence of bioactivity in all tissues and body fluids tested after 21 days. fda.gov By five days after the last dose, residual bioactivity was primarily found in the treated skin, urine, and long bones. fda.gov
While generally poor penetration into the CSF is a known characteristic, one study in patients with AIDS and cerebral toxoplasmosis found that clindamycin concentrations in the CSF were above the inhibitory and parasiticidal concentrations for T. gondii. nih.gov In a rabbit model of pneumococcal meningitis, clindamycin was compared to ceftriaxone (B1232239) and showed neuroprotective effects, reducing the release of bacterial lipoteichoic acids and subsequent inflammation and neuronal injury in the hippocampal formation. nih.gov
Table 1: Tissue Distribution of Clindamycin in Cats Under Surgical Conditions (µg/g)
Plasma Protein Binding Characteristics (e.g., Alpha-1-Acid Glycoprotein (B1211001) Binding)
The binding of clindamycin to plasma proteins is a critical factor influencing its distribution and availability. Clindamycin's protein binding is concentration-dependent and ranges from 60% to 94%. drugbank.com It primarily binds to alpha-1-acid glycoprotein (AAG), also known as orosomucoid. mdpi.comdrugbank.com
Alpha-1-acid glycoprotein is an important plasma protein for the binding and transport of many drugs, particularly basic compounds. researchgate.net It has different binding properties compared to albumin, with a lower plasma concentration and typically a single drug-binding site, making the binding saturable and subject to displacement. researchgate.net
Research has shown species differences in the plasma protein binding of lincosamides, including clindamycin, with AAG being the major specific binder in the plasma of humans, dogs, cattle, and sheep. nih.gov The degree of binding to AAG can vary based on the concentration of AAG, which can increase in pathological states, potentially reducing the unbound fraction of the drug. nih.gov
Studies comparing clindamycin protein binding in human, bovine, and rat plasma found significantly lower binding in rat plasma. oup.com This highlights the importance of selecting appropriate animal models in preclinical development. oup.com
Preclinical Excretion Pathways and Bioinactive Metabolite Excretion
Following administration, clindamycin is metabolized, and both the active drug and its metabolites are excreted. Approximately 10% of the bioactivity is excreted in the urine and about 3.6% in the feces. fda.govmdpi.com The remainder is excreted as bioinactive metabolites. fda.govmdpi.com
The primary metabolites of clindamycin are clindamycin sulfoxide and N-desmethylclindamycin. fda.gov In vitro studies using human liver and intestinal microsomes have indicated that clindamycin is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5, to form these metabolites. fda.govmdpi.com Clindamycin sulfoxide is the major metabolite. nih.gov
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential for predicting the efficacy of an antimicrobial agent. These models integrate data on drug concentration over time with its antimicrobial effect.
Integration of In Vitro Bioassays with Preclinical Animal Data
The integration of in vitro data with preclinical animal data is crucial for building robust PK/PD models. In vitro bioassays are used to determine the minimum inhibitory concentration (MIC) of clindamycin against various pathogens. nih.gov These assays can be performed using different bacterial strains and can measure clindamycin concentrations in serum. nih.gov
Preclinical studies in animal models, such as rats and cats, provide in vivo pharmacokinetic data, including plasma and tissue concentrations. researchgate.netnih.gov For instance, a study in Wistar rats used microdialysis to determine plasma and subcutaneous clindamycin concentrations after intravenous administration. nih.govx-mol.com
By combining the in vitro MIC data with the in vivo pharmacokinetic profiles from animal models, researchers can establish PK/PD indices that correlate with efficacy. Population pharmacokinetic models have been developed for clindamycin, including for pediatric populations, to optimize dosing based on factors like body weight and age. bohrium.compediatrictrials.org These models help in simulating drug exposure and predicting the likelihood of achieving therapeutic targets.
Table 2: Key Compounds Mentioned
Scaling Pharmacodynamics from In Vitro and Preclinical Models
The translation of in vitro susceptibility data to predict in vivo efficacy is a cornerstone of antibiotic development. For clindamycin, the key pharmacodynamic (PD) index linked to its antibacterial effect is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). This indicates that the efficacy of clindamycin is more dependent on the duration of exposure to the bacteria rather than the peak concentration achieved. nih.gov
Preclinical infection models are essential for establishing the magnitude of the PK/PD target required for a therapeutic effect. While the principle of T>MIC is well-established for clindamycin, specific quantitative targets derived from preclinical models are not extensively reported in the available literature. However, the concept is to maintain serum concentrations above the MIC for the infecting pathogen for a significant portion of the dosing interval. nih.gov In vitro dynamic infection models have been used to simulate human pharmacokinetics and compare different dosing regimens. For instance, one such study demonstrated that a lower dose of clindamycin administered at an extended interval could exhibit equivalent antibacterial activity to higher, more frequent doses against Staphylococcus aureus and Streptococcus pneumoniae.
The process of scaling from in vitro to in vivo involves several considerations:
Protein Binding: Only the unbound (free) fraction of the drug is microbiologically active. Therefore, species-specific plasma protein binding must be accounted for when extrapolating from in vitro MICs (which are determined in protein-free media) to in vivo conditions.
Tissue Penetration: The concentration of the drug at the site of infection is critical. Clindamycin is known to distribute well into many tissues, including bone, which is a key consideration for treating infections like osteomyelitis. nih.govmdpi.com
Host Immune System: Preclinical models, particularly in immunocompetent animals, allow for the assessment of the drug's effect in the context of a host immune response, which is absent in in vitro systems.
By integrating pharmacokinetic data from preclinical models with in vitro MIC data, predictions about effective dosing regimens can be made and then tested in animal infection models before moving to clinical trials.
Target Engagement and Dose-Response Relationships in Preclinical Models
Clindamycin's mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome. mdpi.compatsnap.com This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins and leading to a bacteriostatic or bactericidal effect, depending on the concentration and the susceptibility of the organism.
Target Engagement
The specific binding site of clindamycin on the 50S ribosomal subunit has been a subject of detailed investigation. It interacts with the 23S rRNA component of the large ribosomal subunit, in close proximity to the peptidyl transferase center. This interaction prevents the binding of aminoacyl-tRNA to the A-site and disrupts the elongation of the polypeptide chain. The affinity of clindamycin for its ribosomal target is a key determinant of its potency.
Dose-Response Relationships in Preclinical Models
Preclinical infection models are crucial for establishing a clear relationship between the administered dose of an antibiotic and the resulting therapeutic effect. These studies help in defining the doses that produce a bacteriostatic effect versus those that lead to bacterial killing and resolution of the infection.
A study in a murine model of acute toxoplasmosis demonstrated a clear inoculum size-dependent effect of clindamycin treatment. At a dose of 400 mg/kg/day, survival rates ranged from 0% in mice infected with a high inoculum of parasites to 100% in those infected with a lower inoculum, highlighting a distinct dose-response relationship in this specific infection model. nih.gov Another study in a murine model of invasive Escherichia coli infection showed that clindamycin alone was not effective, but its combination with aminoglycosides did not inhibit their efficacy. nih.gov
The following table provides an example of a dose-response relationship observed in a preclinical model:
Table 2: Dose-Response of Clindamycin in a Murine Toxoplasmosis Model| Inoculum Size (Tachyzoites) | Clindamycin Dose (mg/kg/day) | Survival Rate |
|---|---|---|
| 10^6 | 400 | 0% |
| 10^2 | 400 | 100% |
Data from a study on acute murine toxoplasmosis. nih.gov
These preclinical dose-ranging studies are fundamental for selecting appropriate doses for further clinical investigation, aiming to maximize efficacy while minimizing potential for toxicity and the development of resistance.
Advanced Analytical Methodologies for Clindamycin Palmitate Hydrochloride Characterization and Quantification
Development and Validation of Chromatographic Techniques
The development of chromatographic methods for Clindamycin (B1669177) Palmitate Hydrochloride involves a systematic approach to optimize separation and detection. scirp.orgresearchgate.netscirp.org This process is guided by regulatory requirements, such as those outlined in the United States Pharmacopeia (USP), to ensure the method is suitable for its intended purpose. scirp.orgscirp.org A validated HPLC method provides confidence in the identity, purity, and concentration of the compound in various samples. scirp.orgresearchgate.netscirp.org
Optimizing an HPLC method for Clindamycin Palmitate Hydrochloride requires careful consideration of several key parameters to achieve a reliable and efficient analysis. scirp.orgresearchgate.netscirp.org
The choice of the stationary phase is a critical first step in HPLC method development. Due to the hydrophobic nature of the palmitate chain in Clindamycin Palmitate Hydrochloride, reversed-phase columns are commonly employed. researchgate.netscirp.org While traditional C18 columns have been used, they can lead to strong retention of the compound, necessitating specific mobile phase additives to achieve efficient elution. researchgate.netscirp.org
To overcome the strong interaction with C18 stationary phases, a cyano (CN) stationary phase has been shown to be a more suitable alternative. scirp.orgresearchgate.netscirp.org The lower hydrophobicity of the cyano column facilitates a more efficient elution of Clindamycin Palmitate Hydrochloride with a shorter retention time and a lower concentration of organic solvent in the mobile phase. scirp.orgresearchgate.netscirp.org For instance, a Phenomenex Luna CN column (150 × 4.6 mm, 5 μm, 100 Å) has been successfully used for this purpose. scirp.orgresearchgate.netscirp.org Another study utilized an XTerra RP18 column (250 mm × 4.6 mm × 5 µm) as the stationary phase. researchgate.nettandfonline.com
Table 1: Comparison of Stationary Phases for Clindamycin Palmitate Hydrochloride Analysis
| Stationary Phase | Advantages | Disadvantages |
| Reversed-Phase C18 | Widely available, good for hydrophobic compounds. | Can exhibit strong retention of Clindamycin Palmitate Hydrochloride, potentially requiring ion-pairing agents and leading to longer run times. researchgate.netscirp.org |
| Cyano (CN) | Lower hydrophobicity leads to faster elution, reduces the need for high organic solvent concentrations, and improves peak symmetry. scirp.orgresearchgate.netscirp.org | May have different selectivity compared to C18, which could be advantageous or disadvantageous depending on the impurity profile. |
The mobile phase composition is tailored to achieve optimal separation and peak shape. For Clindamycin Palmitate Hydrochloride, which has a basic nature, controlling the pH of the mobile phase is crucial. scirp.orgscirp.org An acidic pH, such as 3.0, ensures that the molecule is protonated and positively charged, making it easier to elute from a reversed-phase column. scirp.orgscirp.org A potassium phosphate (B84403) buffer (e.g., 5 mM, pH 3.0) is often employed to maintain a consistent pH, which in turn ensures reproducible retention times. scirp.orgscirp.org
The organic modifier in the mobile phase, typically acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention time. scirp.orgresearchgate.netscirp.org Acetonitrile is often preferred due to its lower UV cutoff compared to methanol, which minimizes interference from the mobile phase during UV detection. scirp.org Tetrahydrofuran (B95107) (THF) can also be included as an organic modifier to improve peak shape. scirp.orgresearchgate.netscirp.org A mobile phase consisting of a potassium phosphate buffer (5 mM, pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 (v/v/v) has been shown to be effective. scirp.orgresearchgate.netscirp.org In some methods, triethylamine (B128534) (TEA) has been used as an ion-pairing agent to improve peak shape, particularly with C18 columns. researchgate.netscirp.org
Table 2: Example Mobile Phase Compositions for Clindamycin Palmitate Hydrochloride Analysis
| Mobile Phase Composition | Column | Detection | Key Features |
| Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) | Cyano (CN) | UV at 210 nm | Simplified mobile phase without ion-pairing agents, provides good peak symmetry and less baseline noise. scirp.orgscirp.org |
| 0.5% Triethylamine in a 1:9 (v/v) water:methanol mixture, adjusted to pH 5.0 with orthophosphoric acid | XTerra RP18 | UV at 210 nm | Uses an ion-pairing agent to improve peak shape on a C18 column. researchgate.nettandfonline.com |
Ultraviolet (UV) detection is a common and robust method for the quantification of Clindamycin Palmitate Hydrochloride. scirp.orgscirp.orgresearchgate.nettandfonline.com A detection wavelength of 210 nm is frequently used. scirp.orgscirp.orgresearchgate.nettandfonline.com The use of a UV detector is considered an improvement over the Refractive Index (RI) detector, which was used in some earlier methods. researchgate.net RI detectors are known to be more sensitive to environmental changes and have longer equilibration times. researchgate.net
A Photodiode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously. This capability is particularly useful during method development and for assessing peak purity, ensuring that the chromatographic peak of interest is not co-eluting with any impurities.
Table 3: Comparison of Detection Methods
| Detection Method | Advantages | Disadvantages |
| UV Detection | Robust, widely available, good sensitivity for chromophoric compounds. scirp.org | Requires the analyte to have a UV chromophore. |
| Refractive Index (RI) Detection | Universal detector, can detect compounds without a UV chromophore. | Sensitive to changes in mobile phase composition and temperature, not compatible with gradient elution. researchgate.net |
| Photodiode Array (PDA) Detection | Provides spectral information, useful for peak purity assessment and method development. researchgate.net | May be more expensive than a standard UV detector. |
A key aspect of a validated HPLC method is its specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.orgscirp.orgresearchgate.net For Clindamycin Palmitate Hydrochloride, specificity is demonstrated by showing that there is no interference from related substances like lincomycin (B1675468) and clindamycin hydrochloride. scirp.orgscirp.org
Resolution is a measure of the separation between two peaks in a chromatogram. An adequate resolution of greater than 1.5 between Clindamycin Palmitate Hydrochloride and its potential impurities is a common requirement to ensure accurate quantification. scirp.orgscirp.org Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat, are also performed to demonstrate the stability-indicating nature of the method and to ensure that any degradation products are well-separated from the main peak. scirp.orgresearchgate.net
Validation of the HPLC method involves establishing its linearity, range, accuracy, and precision according to established guidelines. scirp.orgscirp.org
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. scirp.orgscirp.org This is typically demonstrated by preparing standard solutions at several concentration levels and analyzing them. scirp.orgscirp.org For Clindamycin Palmitate Hydrochloride, linearity has been established over a range of 15 to 500 µg/mL, with a correlation coefficient (r²) greater than 0.999. scirp.orgscirp.org The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. scirp.orgscirp.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. scirp.orgscirp.org It is often assessed by analyzing samples with known concentrations of the analyte (quality control samples) and calculating the percent recovery. scirp.orgscirp.org For Clindamycin Palmitate Hydrochloride, accuracy has been reported to be within the range of 92.0% to 103.8%. scirp.orgscirp.org
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scirp.orgscirp.org It is usually expressed as the relative standard deviation (RSD). scirp.orgscirp.org Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scirp.orgscirp.org For Clindamycin Palmitate Hydrochloride, precision values (RSD) have been reported to be between 0.67% and 1.52%. scirp.orgscirp.org
Table 4: Summary of Validation Parameters for a Clindamycin Palmitate Hydrochloride HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (r²) | ≥ 0.999 | > 0.999 scirp.orgscirp.org |
| Analytical Range | Defined by the application | 15 - 500 µg/mL scirp.orgscirp.org |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 92.0% - 103.8% scirp.orgscirp.org |
| Precision (% RSD) | ≤ 2.0% | 0.67% - 1.52% scirp.orgscirp.org |
High-Performance Liquid Chromatography (HPLC) Method Optimization
Robustness Evaluation under Varied Experimental Conditions
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of clindamycin palmitate hydrochloride, the robustness of high-performance liquid chromatography (HPLC) methods is a critical validation parameter.
Studies have evaluated the robustness of HPLC methods by intentionally altering several experimental conditions. scirp.orgscirp.org These variations typically include:
Flow rate of the mobile phase: Often varied by ±0.1 mL/min or ±2.5%. scirp.orgscirp.org
Column temperature: Usually adjusted by ±2°C to ±5°C. scirp.orgnih.gov
Mobile phase composition: The proportion of organic solvents like acetonitrile or methanol is slightly changed. scirp.orgnih.gov
pH of the mobile phase buffer: Adjusted by ±0.1 to ±0.2 units. scirp.orgscirp.orgnih.gov
Wavelength of UV detection: Varied by a few nanometers.
Injection volume: Altered by ±10%. scirp.org
The results of these robustness studies are assessed by monitoring key system suitability parameters, such as retention time, peak area, peak tailing (asymmetry), theoretical plates, and resolution between clindamycin palmitate hydrochloride and its related compounds, like lincomycin. scirp.org In a validated HPLC method, these parameters should remain within acceptable limits despite the small changes in the experimental conditions, demonstrating the method's reliability for routine analysis. scirp.orgscirp.org
Interactive Table: Parameters for Robustness Evaluation of an HPLC Method for Clindamycin Palmitate Hydrochloride
| Parameter Varied | Variation Range | Monitored System Suitability Parameters |
|---|---|---|
| Mobile Phase Flow Rate | ± 2.5% | Retention Time, Peak Area, Tailing Factor, Theoretical Plates, Resolution |
| Column Temperature | ± 2°C | Retention Time, Peak Area, Tailing Factor, Theoretical Plates, Resolution |
| Mobile Phase pH | ± 0.1 | Retention Time, Peak Area, Tailing Factor, Theoretical Plates, Resolution |
| Organic Composition | ± 20% (of minor component) | Retention Time, Peak Area, Tailing Factor, Theoretical Plates, Resolution |
| Injection Volume | ± 10% | Peak Area |
Application in Drug Substance and Oral Solution Analysis
Validated HPLC methods are extensively applied for the quantitative determination of clindamycin palmitate hydrochloride in both the active pharmaceutical ingredient (drug substance) and its formulated oral solutions. scirp.orgresearchgate.nettandfonline.com These methods are crucial for quality control, ensuring that the products meet the required potency and purity specifications.
For the analysis of the drug substance , a precisely weighed amount is dissolved in a suitable solvent, typically the mobile phase, to create a stock solution. researchgate.net This is further diluted to fall within the concentration range of the method's calibration curve. The analysis confirms the identity and purity of the clindamycin palmitate hydrochloride raw material before it is used in manufacturing. researchgate.net
When analyzing oral solutions , which are often in the form of powders or granules for reconstitution, a sample equivalent to a specific dose of clindamycin palmitate hydrochloride is accurately weighed. scirp.orgscirp.org The powder is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered to remove any insoluble excipients before injection into the HPLC system. scirp.orgscirp.org The concentration of clindamycin palmitate hydrochloride is then determined by comparing its peak area to that of a reference standard. researchgate.net
These HPLC methods have demonstrated high accuracy and precision in the analysis of marketed drug products, with recovery values typically falling within the 98.0% to 102.0% range. researchgate.net The methods are also designed to be specific, meaning they can accurately measure clindamycin palmitate hydrochloride in the presence of excipients and potential degradation products. tandfonline.com
Mass Spectrometry Applications for Compound Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and analysis of clindamycin palmitate hydrochloride and its related substances. nih.govresearchgate.net
Impurity Profiling and Molecular Weight Determination
Impurity profiling is a critical aspect of pharmaceutical quality control. LC-MS is instrumental in detecting, identifying, and quantifying impurities in clindamycin palmitate hydrochloride. nih.govresearchgate.net The high sensitivity and specificity of MS allow for the detection of impurities even at very low levels (e.g., 0.05% to 0.5%). nih.gov
The process involves separating the impurities from the main compound using HPLC. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weights of the impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements (typically with less than 5 ppm deviation), which aids in determining the elemental composition of the impurities. ijpras.comthermofisher.com
Some impurities identified in clindamycin palmitate hydrochloride through LC-MS analysis include:
Clindamycin palmitate sulfoxides
Lincomycin palmitate
Epiclindamycin palmitate
Clindamycin B-palmitate
Various fatty acid esters of clindamycin (e.g., laurate, myristate, stearate) nih.gov
Interactive Table: Identified Impurities in Clindamycin Palmitate Hydrochloride
| Impurity Name | Method of Identification |
|---|---|
| Clindamycin palmitate sulfoxides (α/β-isomers) | LC-MS |
| Clindamycin laurate | LC-MS |
| Lincomycin palmitate | LC-MS |
| Clindamycin myristate | LC-MS |
| Epiclindamycin palmitate | LC-MS |
| Clindamycin palmitate 3-isomer | LC-MS |
| Clindamycin pentadecanoate | LC-MS |
| Clindamycin B-palmitate | LC-MS |
| Clindamycin heptadecanoate | LC-MS |
| Clindamycin stearate | LC-MS |
Metabolite Identification and Fragmentation Pathway Analysis
Mass spectrometry, especially tandem mass spectrometry (MS/MS), is essential for studying the metabolism of clindamycin palmitate hydrochloride. ijpras.com Although clindamycin palmitate hydrochloride itself is inactive, it is rapidly hydrolyzed in vivo to the active clindamycin. nih.gov MS techniques are used to identify the metabolites of clindamycin in biological matrices. ijpras.com
In a typical LC-MS/MS experiment for metabolite identification, the parent drug and its metabolites are first separated by LC. In the mass spectrometer, the precursor ions (the molecular ions of the compounds of interest) are selected and then fragmented by collision-induced dissociation (CID) or other fragmentation techniques. nih.gov The resulting product ions (fragment ions) create a unique fragmentation pattern, or mass spectrum, which serves as a fingerprint for the molecule.
By analyzing the fragmentation patterns, researchers can deduce the structure of the metabolites. ijpras.comnih.gov The fragmentation pathways of clindamycin and its related compounds have been studied to understand how the molecule breaks apart. nih.gov This information is crucial for identifying unknown metabolites by comparing their fragmentation patterns to those of the parent drug and known related compounds. High-resolution mass spectrometry plays a significant role in this process by providing accurate mass data for both precursor and product ions, which helps in confirming the elemental composition of the fragments and elucidating the metabolic transformations that have occurred. ijpras.com
Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Clindamycin Palmitate Hydrochloride
Prodrug Design Principles for Formulation Optimization
Clindamycin (B1669177) palmitate hydrochloride is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin. nih.govhres.ca This chemical modification transforms the active drug, clindamycin, into a prodrug. A prodrug is an inert precursor that, after administration, is converted into a pharmacologically active agent through metabolic processes. ijamscr.com
The primary driver for creating this specific prodrug is to mask the intensely bitter taste and unpleasant odor of the parent clindamycin molecule. nih.gov This is a critical formulation strategy, particularly for pediatric and geriatric populations where palatability is a major factor in therapeutic compliance. patsnap.comresearchgate.net The ester, clindamycin palmitate, is essentially inactive from an antibacterial standpoint. nih.govhres.ca Its therapeutic effect is realized only after oral administration, whereupon it undergoes rapid in vivo hydrolysis, primarily in the gastrointestinal tract and liver, to release the active clindamycin. nih.govpatsnap.com This design ensures that the patient does not experience the aversive taste of the active drug, while still benefiting from its full therapeutic effect upon absorption.
Excipient Selection and Compatibility Studies in Formulation Development
The successful formulation of clindamycin palmitate hydrochloride into a stable and effective dosage form relies on the careful selection of pharmaceutical excipients. These inactive ingredients play crucial roles in the final product's performance, from ensuring dose uniformity to improving palatability and stability.
For oral solutions, particularly those intended for pediatric use, a range of excipients is employed. Common components include:
Sweeteners: Sucrose is often used to improve the taste. nih.gov
Flavoring Agents: Artificial cherry flavor is a typical choice to enhance palatability. nih.gov
Polymers/Suspending Agents: Poloxamer 188 and dextrin (B1630399) can be included to aid in the reconstitution of the granules and ensure a uniform suspension. nih.gov
Preservatives: Ethylparaben is used to prevent microbial growth in the reconstituted solution. nih.gov
In the development of solid dosage forms, such as dispersible tablets, a different set of excipients is required. These can include diluents, disintegrants, solubilizers, lubricants, and sweeteners. google.com
Development of Innovative Dosage Forms and Delivery Systems
Beyond traditional granules for oral solutions, researchers are actively exploring innovative manufacturing technologies and advanced delivery systems to enhance the therapeutic profile of clindamycin.
Three-Dimensional (3D) Printing Technologies for Oral Dosage Forms (e.g., Selective Laser Sintering)
A significant leap in personalized medicine and advanced manufacturing is the use of 3D printing to fabricate oral dosage forms, or "printlets." nih.gov Selective Laser Sintering (SLS) is a 3D printing technology that uses a laser to fuse powdered materials together, layer by layer, to create a solid structure. nih.gov This technology has been successfully applied to create 3D-printed tablets of clindamycin palmitate hydrochloride (CPH). nih.gov
The successful fabrication of CPH printlets via SLS requires meticulous optimization of both the formulation and the printing process parameters. Researchers have employed design of experiments (DoE) approaches, such as the Box-Behnken design, to systematically study the impact of various factors on the quality of the final printlet. nih.gov
Key independent factors studied include:
Laser Scanning Speed: The speed at which the laser moves across the powder bed. nih.gov
Excipient Concentrations: The amounts of different excipients, such as microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) monohydrate (LMH), in the powder blend. nih.gov
Studies have shown that laser scanning speed has a statistically significant effect on all critical quality attributes of the printlets, including weight, hardness, and dissolution. nih.govresearchgate.net The concentrations of excipients like MCC and LMH were also found to significantly influence the hardness, disintegration time, and drug release profile of the tablets. nih.govresearchgate.net
| Factor | Description | Impact on Printlet Attributes |
|---|---|---|
| Laser Scanning Speed | The velocity of the laser beam during the sintering process. | Significantly affects weight, hardness, disintegration time, and dissolution. nih.govresearchgate.net |
| Microcrystalline Cellulose (MCC) Concentration | The percentage of MCC, a binder and filler, in the formulation. | Significantly affects hardness, disintegration time, and dissolution. nih.govresearchgate.net |
| Lactose Monohydrate (LMH) Concentration | The percentage of LMH, a filler and diluent, in the formulation. | Significantly affects hardness and dissolution. nih.govresearchgate.net |
The resulting CPH printlets are subjected to a battery of tests to characterize their physical and chemical properties. These analyses ensure the printed tablets meet required quality standards.
Key characteristics evaluated include:
Physical Attributes: Weight, hardness, and disintegration time (DT). nih.gov
Drug Release: Dissolution profile, typically measured as the percentage of drug released over a specific time (e.g., 30 minutes). nih.gov
Microstructure and Crystallinity: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to assess the physical state of the drug and excipients within the printlet. nih.gov Research has indicated a decrease in the crystallinity of lactose monohydrate in the final printlets. nih.govresearchgate.net
Porosity: X-ray micro-CT scanning can reveal the internal porous structure of the printlets. For example, studies have shown that printlets fabricated at a laser speed of 200 mm/s had a porosity of 24.4%, which increased to 31.1% at a faster speed of 300 mm/s. nih.govresearchgate.net
| Attribute | Method of Analysis | Key Findings |
|---|---|---|
| Weight, Hardness, Disintegration Time | Standard pharmaceutical testing apparatus | These attributes are highly dependent on the optimized laser speed and excipient concentrations. nih.govresearchgate.net |
| Dissolution | USP dissolution apparatus | Drug release profiles can be tailored by adjusting formulation and process factors. nih.govresearchgate.net |
| Crystallinity | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Evidence of decreased crystallinity of excipients like lactose monohydrate post-printing. nih.govresearchgate.net |
| Porosity & Morphology | X-ray Micro-CT Scanning | Reveals a porous microstructure; porosity increases with higher laser scanning speeds (e.g., 24.4% at 200 mm/s vs. 31.1% at 300 mm/s). nih.govresearchgate.net |
Controlled Release Systems and Advanced Nanocarriers (e.g., Nanoparticles, Liposomes, Micelles)
To improve therapeutic efficacy, researchers are encapsulating clindamycin into advanced nanocarriers. mdpi.com These systems can offer controlled and sustained release, protect the drug from degradation, and even target the drug to the site of infection. mdpi.comnih.gov
Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyhydroxyalkanoates (PHA) have been used to create clindamycin-loaded nanoparticles. nih.govmdpi.comnih.gov These nanoparticles are typically prepared using methods like solvent evaporation. researchgate.net Studies have shown that these formulations can provide a significant controlled-release profile, with drug release extending up to 144 hours in some cases. researchgate.net This sustained release can improve bioavailability and therapeutic activity. researchgate.net Furthermore, the surface properties of nanoparticles can be modified. For instance, creating positively charged nanoparticles can enhance their adhesion to the negatively charged bacterial cell wall, potentially increasing the local drug concentration and improving antibacterial efficacy. nih.gov
| Polymer | Characteristic | Finding/Result |
|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | Preparation Method | Solvent Evaporation. researchgate.net |
| Optimal Drug:Polymer Ratio | 1:10 was found to be optimal for a stable formulation. researchgate.net | |
| Release Profile | Demonstrated a significant controlled release extended up to 144 hours. researchgate.net | |
| Polyhydroxyalkanoates (PHA) | Mean Particle Size | ~216 nm. mdpi.comnih.gov |
| Drug Loading | ~6.76%. mdpi.comnih.gov | |
| Encapsulation Efficiency | ~74%. mdpi.com | |
| Release Profile | Sustained release over 2 days. mdpi.comnih.gov |
Liposomes: Liposomes are microscopic vesicles composed of a lipid bilayer and have been investigated as carriers for clindamycin, particularly for topical applications. nih.govcabidigitallibrary.org Incorporating clindamycin into liposomes can enhance its delivery into the skin. nih.gov Studies have shown that liposomal formulations of clindamycin can be therapeutically superior to conventional solutions for treating conditions like acne vulgaris. nih.gov The lipid composition and ratio of components like cholesterol are optimized to achieve the highest encapsulation efficiency and desired drug release profile. cabidigitallibrary.orgrjptonline.org
Transmucosal Drug Delivery Approaches and Material Design
Transmucosal drug delivery offers a promising alternative to conventional oral and parenteral routes, bypassing first-pass metabolism and enzymatic degradation in the gastrointestinal tract. nih.govgre.ac.ukherts.ac.uk For clindamycin palmitate hydrochloride, this approach is being explored, particularly through buccal and sublingual routes, to enhance bioavailability and provide targeted delivery. nih.govherts.ac.uk
The oral mucosa, with its rich blood supply, presents an attractive site for systemic drug delivery. herts.ac.uk Various formulations are being designed to adhere to the mucosal surface, prolonging contact time and facilitating drug absorption. uit.no These include mucoadhesive buccal films, patches, and tablets. nih.govijpsr.com
Material design is a critical aspect of developing effective transmucosal delivery systems. The choice of polymers significantly influences the properties of the formulation, such as mucoadhesion, drug release profile, and physical characteristics.
A study on mucoadhesive buccal patches for periodontitis utilized a combination of polyvinyl alcohol and hydroxyethyl (B10761427) cellulose to carry clindamycin hydrochloride and curcumin. ijpsr.com The patches were formulated using a solvent casting method and optimized using a 2³ full factorial design. ijpsr.com The optimized patch demonstrated sustained drug release for up to 24 hours and effective inhibition of oral microorganisms. ijpsr.com
Another approach involves the use of bilayer mucoadhesive buccal films. These films can be designed to have different release profiles for different drugs. For instance, a bilayer film was developed with a basal layer for faster release of lidocaine (B1675312) HCl and an apical layer for slower release of benzydamine (B159093) HCl and N-acetyl-cysteine. nih.gov Such designs could be adapted for clindamycin palmitate hydrochloride to provide both rapid and sustained local action. The flexibility and thinness of these films offer improved patient comfort and compliance. nih.gov
Research has also explored the use of a graft co-polymer, Soluplus®, as a film former and solubilizer, combined with mucoadhesive polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). uit.no This combination results in a dual polymer film with superior mucoadhesive properties and resistance to erosion, leading to increased residence time on the buccal mucosa. uit.no
The following table summarizes key findings from studies on transmucosal delivery systems for clindamycin:
| Formulation Type | Polymers Used | Key Findings | Reference |
| Mucoadhesive Buccal Patch | Polyvinyl Alcohol, Hydroxy Ethyl Cellulose | Sustained release for up to 24 hours, effective against oral pathogens. | ijpsr.com |
| Bilayer Mucoadhesive Film | Not specified for clindamycin, but a relevant technology | Offers potential for multi-drug delivery with different release rates. | nih.gov |
| Dual Polymer Film | Soluplus®, Hydroxypropyl Methylcellulose (HPMC) | Enhanced mucoadhesion and residence time. | uit.no |
These studies highlight the potential of transmucosal delivery for clindamycin palmitate hydrochloride, offering advantages in terms of targeted delivery and improved patient experience. Further research into material design and formulation optimization is crucial for the clinical translation of these novel drug delivery systems.
Pediatric-Specific Formulation Considerations for Palatability
The palatability of oral medications is a significant challenge in pediatric care, as poor taste can lead to non-adherence and compromised treatment outcomes. nih.gov Clindamycin palmitate hydrochloride, in its liquid formulation for pediatric use, is known for its unpleasant, bitter taste and odor, often described as resembling "stinky feet and vomit mixed together". reddit.com This presents a major hurdle for its administration to children. reddit.comregionvasterbotten.se
To address this, various taste-masking strategies are employed. Clindamycin palmitate hydrochloride itself is a prodrug of clindamycin, designed to have reduced bitterness compared to the parent compound. ijamscr.comnih.gov However, its taste is still a significant issue. reddit.com
Formulation Strategies for Improved Palatability:
Flavoring and Sweetening Agents: Pediatric formulations of clindamycin palmitate hydrochloride typically include artificial cherry flavor, sucrose, and other sweeteners to mask the unpleasant taste. regionvasterbotten.senih.govnih.gov However, these may not be sufficient to completely overcome the bitterness. reddit.com
Ion Exchange Resins: A promising approach involves the use of ion exchange resins, such as Amberlite IRP69. nih.govnih.gov Clindamycin is complexed with the resin, which prevents its dissolution in the mouth and subsequent interaction with taste buds. nih.gov The drug is then released in the acidic environment of the stomach. nih.gov Studies have shown that this method can significantly improve the taste of clindamycin formulations. nih.govresearchgate.net
Viscosity-Increasing Agents: Increasing the viscosity of the liquid formulation can reduce the contact between the drug and the taste buds. ijamscr.com Suspending agents like xanthan gum are used to achieve the desired viscosity. nih.gov
Coating: While more common for solid dosage forms, coating drug particles can also be a viable taste-masking strategy for liquid suspensions. ijamscr.com
A study focusing on the development of a taste-masked oral suspension of clindamycin HCl for pediatric use found that Amberlite IRP 69 had the highest binding efficiency with the drug. nih.gov The optimized suspension, containing selected excipients that did not interfere with drug release, showed a significant improvement in taste as evaluated by adult volunteers. nih.gov
The following table details common excipients used in pediatric formulations of clindamycin palmitate hydrochloride to improve palatability:
| Excipient Type | Example(s) | Purpose | Reference(s) |
| Sweeteners | Sucrose, Aspartame | To mask bitter taste. | regionvasterbotten.senih.govresearchgate.net |
| Flavoring Agents | Artificial Cherry Flavor | To provide a more pleasant taste. | regionvasterbotten.senih.govnih.gov |
| Ion Exchange Resins | Amberlite IRP69 | To form a drug-resin complex, preventing taste perception. | nih.govnih.gov |
| Suspending Agents | Xanthan Gum | To increase viscosity and reduce contact with taste buds. | nih.gov |
| Other | Poloxamer, Dextrin | To improve formulation properties and mouthfeel. | regionvasterbotten.senih.gov |
The development of more palatable pediatric formulations of clindamycin palmitate hydrochloride is crucial for ensuring effective treatment in children. nih.gov Combining different taste-masking strategies may offer the most effective solution to this ongoing challenge.
Advanced Formulation Optimization Methodologies (e.g., Response Surface Methodology)
The development and optimization of pharmaceutical formulations is a complex process involving multiple variables that can influence the final product's quality and performance. Traditional one-factor-at-a-time approaches are often inefficient and fail to capture the interactions between different formulation components. Advanced methodologies like Response Surface Methodology (RSM) offer a more systematic and efficient approach to formulation optimization. researchgate.netscispace.commdpi.com
RSM is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. scispace.com It allows for the evaluation of the effects of multiple independent variables on a set of dependent variables (responses) and helps in identifying the optimal formulation with a minimum number of experimental runs. researchgate.netscispace.com
In the context of clindamycin palmitate hydrochloride, RSM has been utilized to optimize various formulations, including nanoemulsions and nanocomposites. researchgate.netresearchgate.net
Applications of RSM in Clindamycin Formulation:
Nanoemulsion Optimization: In one study, RSM was used to optimize the formulation of clindamycin nanoemulsions using Mentha piperita essential oil as a carrier. The key variables optimized included the concentrations of the oil, surfactant, and cosurfactant to achieve desirable characteristics like particle size and stability. researchgate.net
Nanocomposite Optimization: Another study employed a full factorial design and RSM to optimize the preparation of extended-release clindamycin nanocomposites. The independent variables were the masses of chitosan, chondroitin (B13769445) sulfate, and clindamycin, while the responses included loading efficiency, particle size, and zeta potential. researchgate.netiu.edu.jo The study successfully identified the optimal conditions for preparing nanocomposites with desired release characteristics. researchgate.netiu.edu.jo
Ethosome Formulation Optimization: A 2² factorial design was used to optimize a clindamycin HCl-loaded ethosome formulation. The concentrations of Phospholipon 90G and ethanol (B145695) were varied to determine their effects on entrapment efficiency, particle size, and polydispersity index. rjptonline.org This led to the identification of an optimum formula with enhanced drug delivery properties. rjptonline.org
The use of RSM provides a deeper understanding of the relationships between formulation variables and responses, which can be visualized through 3D response surface plots and contour plots. scispace.commdpi.com This allows formulators to navigate the experimental domain and pinpoint the optimal formulation with greater precision and efficiency. mdpi.com
The following table presents an example of variables and responses that can be analyzed using RSM in the optimization of a clindamycin formulation:
| Independent Variables | Dependent Variables (Responses) |
| Polymer Concentration | Drug Release Profile |
| Surfactant Concentration | Particle Size |
| Stirring Speed | Entrapment Efficiency |
| Sonication Time | Zeta Potential |
By employing advanced optimization methodologies like RSM, researchers can accelerate the development of robust and effective formulations of clindamycin palmitate hydrochloride with improved therapeutic outcomes.
Degradation Kinetics and Chemical Stability Investigations of Clindamycin Palmitate Hydrochloride
Forced Degradation Studies to Elucidate Pathways
Forced degradation, or stress testing, is a pivotal component of drug development that helps in understanding the intrinsic stability of a molecule. researchgate.net Studies on clindamycin (B1669177) palmitate hydrochloride have been conducted under various stress conditions to evaluate its degradation profile. researchgate.netscirp.orgscirp.org These investigations reveal the susceptibility of the compound to hydrolytic and oxidative pathways, while also demonstrating its relative stability under thermal and photolytic stress. researchgate.netscirp.org
Clindamycin palmitate hydrochloride demonstrates lability in the presence of acidic conditions. researchgate.netscirp.org The primary pathway for degradation under acidic stress is the hydrolysis of the 2-palmitate ester bond. This reaction cleaves the ester linkage, releasing the active clindamycin base and palmitic acid. nih.govnih.gov This chemical transformation mirrors the rapid in vivo hydrolysis that converts the inactive prodrug into the therapeutically active clindamycin. nih.govnih.govmedchemexpress.com
In a forced degradation study using 0.1 N hydrochloric acid (HCl) for 10 minutes, approximately 14.1% degradation of clindamycin palmitate hydrochloride was observed. researchgate.net While a decrease in the parent drug peak was evident, the corresponding degradation products were not detected or were co-eluted in this specific analysis, confirming the compound's susceptibility to acid-catalyzed hydrolysis. researchgate.net
The stability of clindamycin palmitate hydrochloride is significantly compromised under alkaline conditions. researchgate.netscirp.org Base-catalyzed hydrolysis of the ester bond is the predominant degradation mechanism, which is typically faster and more pronounced than acid hydrolysis. One study documented a substantial degradation of 60.8% when the drug substance was exposed to 0.1 N sodium hydroxide (B78521) (NaOH) for just 10 minutes. researchgate.net
The degradation in a basic medium resulted in the appearance of multiple degradation product peaks in chromatographic analysis, indicating a complex degradation pathway or the formation of several byproducts. researchgate.net The principal products of this hydrolysis are, similar to acidic conditions, clindamycin and palmitic acid.
Forced degradation studies using hydrogen peroxide have indicated that clindamycin palmitate hydrochloride is relatively stable against oxidation. researchgate.netscirp.org However, the structure of clindamycin contains a thioether (sulfide) group, which is known to be susceptible to oxidation. nih.gov This can lead to the formation of corresponding sulfoxide (B87167) and, potentially, sulfone derivatives.
Indeed, analysis of impurities in clindamycin palmitate hydrochloride has identified clindamycin palmitate sulfoxides (as α- and β-isomers) as a related substance. nih.govresearchgate.net This suggests that while the compound may resist rapid degradation by hydrogen peroxide in short-term studies, it is prone to oxidation at the sulfur atom over time or under different oxidative pressures, forming the sulfoxide as the primary oxidative degradation product. nih.govnih.gov
Investigations into the thermal stability of clindamycin palmitate hydrochloride have shown it to be a robust molecule. When subjected to elevated temperatures, such as 55°C for 24 hours, no significant degradation was observed. scirp.orgscirp.org Similarly, other thermal stress tests confirmed the compound's stability, with no degradation detected. researchgate.net This indicates a high degree of thermal stability in the solid state.
Clindamycin palmitate hydrochloride exhibits significant stability when exposed to light. researchgate.netscirp.org Forced degradation studies where the compound was subjected to ultraviolet light (e.g., at 365 nm for 24 hours) did not result in any measurable degradation. scirp.orgscirp.org This suggests that the molecule is not sensitive to photolytic decomposition under standard testing conditions. While studies on the related clindamycin hydrochloride have shown it can be degraded under specific photocatalytic conditions involving reactive oxygen species, the palmitate ester itself is considered photostable. jwent.netnih.gov
Table 1: Summary of Forced Degradation Studies on Clindamycin Palmitate Hydrochloride
This interactive table summarizes the outcomes of forced degradation studies under various stress conditions.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 10 min | 14.1% | researchgate.net |
| Alkaline Hydrolysis | 0.1 N NaOH, 10 min | 60.8% | researchgate.net |
| Oxidative | 10% v/v H₂O₂ | No Degradation | researchgate.net |
| Thermal | Heat | No Degradation | researchgate.net |
| Photolytic | UV Light | No Degradation | researchgate.net |
Identification and Characterization of Degradation Products
The characterization of degradation products is crucial for understanding the stability profile of a drug. For clindamycin palmitate hydrochloride, the identified degradants are primarily the result of hydrolysis and oxidation.
The most significant degradation pathway is hydrolysis of the ester linkage, which yields clindamycin and palmitic acid. nih.govnih.gov Oxidative stress, although less pronounced in short-term studies, can lead to the formation of clindamycin palmitate sulfoxide. nih.govresearchgate.net These compounds have been identified and characterized using spectroscopic methods such as NMR, MS, and IR, as well as chromatographic techniques like HPLC. nih.gov
Other identified impurities, such as lincomycin (B1675468) palmitate, epiclindamycin palmitate, and clindamycin B-palmitate, are generally considered to be process-related impurities arising from the synthesis of the drug substance rather than from its degradation. nih.govresearchgate.net
Table 2: Identified Degradation Products of Clindamycin Palmitate Hydrochloride
This interactive table details the major degradation products identified through stability studies.
| Degradation Product | Formation Pathway | Stress Condition | Reference |
| Clindamycin | Hydrolysis | Acidic, Alkaline | nih.gov, researchgate.net, nih.gov |
| Palmitic Acid | Hydrolysis | Acidic, Alkaline | nih.gov, researchgate.net, nih.gov |
| Clindamycin Palmitate Sulphoxides (α/β isomers) | Oxidation | Oxidative | nih.gov, researchgate.net |
Kinetics of Degradation Reactions (e.g., Reaction Order, Rate Constants, Half-Life Determination)
The degradation of Clindamycin Palmitate Hydrochloride in aqueous solutions often follows pseudo-first-order kinetics. nih.gov This means that the rate of degradation is proportional to the concentration of the drug itself. The rate of reaction is influenced by factors such as pH and temperature. nih.gov
Forced degradation studies have shown that Clindamycin Palmitate Hydrochloride is susceptible to degradation under acidic and basic conditions, while it remains relatively stable under heat, light, and oxidative stress. scirp.orgresearchgate.net In one study, significant degradation was observed in the presence of acid (14.1% degradation) and base (60.8% degradation), whereas no degradation was detected under thermal stress. researchgate.net
The half-life (t½) of a drug, which is the time it takes for the concentration of the drug to be reduced by half, is a crucial parameter in determining its stability. The kinetic rate constant (k) is inversely proportional to the half-life. While specific half-life values for Clindamycin Palmitate Hydrochloride under various conditions are not extensively detailed in the provided results, it is known that the average serum half-life after administration is approximately two hours in pediatric patients and around 4.5 hours in elderly subjects. nih.govfda.govnih.gov However, this in-vivo half-life reflects elimination from the body and not just chemical degradation.
A study on the related compound, clindamycin, showed that its degradation kinetics and half-life are pH-dependent. researchgate.net It is reasonable to infer that the degradation of Clindamycin Palmitate Hydrochloride would exhibit similar pH-dependent kinetics.
Development of Stability-Indicating Analytical Methods
To accurately assess the stability of Clindamycin Palmitate Hydrochloride and quantify it in the presence of its degradation products, stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. scirp.orgtandfonline.comtandfonline.comscirp.org
Several validated isocratic reversed-phase HPLC methods have been developed. scirp.orgtandfonline.comscirp.org These methods are designed to be specific, accurate, precise, and robust, meeting the requirements of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines. scirp.orgtandfonline.com
A typical HPLC method involves:
Column: A stationary phase like Phenomenex Zorbax (Luna) cyano or XTerra RP18 is used for separation. scirp.orgtandfonline.com
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and organic solvents like acetonitrile (B52724) and methanol (B129727) is used as the eluent. scirp.orgtandfonline.comtandfonline.com
Detection: A UV detector is commonly set at a wavelength of around 210 nm to monitor the drug. scirp.orgtandfonline.comtandfonline.com
Forced degradation studies are a key part of developing a stability-indicating method. researchgate.nettandfonline.com These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.nettandfonline.com The analytical method must be able to separate the intact drug from these degradation products, ensuring that the assay results accurately reflect the concentration of the active ingredient. researchgate.nettandfonline.comresearchgate.net The peak purity index is used to confirm the absence of co-eluting peaks. researchgate.netresearchgate.net
The table below summarizes the conditions used in forced degradation studies of Clindamycin Palmitate Hydrochloride:
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic | Hydrochloric Acid | Significant Degradation | researchgate.net |
| Basic | Sodium Hydroxide | Significant Degradation | researchgate.net |
| Oxidative | Hydrogen Peroxide | Stable | scirp.orgresearchgate.net |
| Thermal | Heat | Stable | scirp.orgresearchgate.net |
| Photolytic | Light | Stable | scirp.orgresearchgate.net |
| Humidity | High Humidity | Stable | researchgate.net |
Design and Execution of Stability Studies (ICH Guidelines)
Stability studies for pharmaceutical products like Clindamycin Palmitate Hydrochloride are conducted following the comprehensive guidelines established by the International Council for Harmonisation (ICH). ich.orgresearchgate.netnih.govamsbiopharma.comkkwagh.edu.in These guidelines ensure that the stability of the drug is evaluated under standardized conditions, allowing for the determination of a retest period for the drug substance and a shelf-life for the drug product. ich.orgkkwagh.edu.in
The design of a formal stability study involves a protocol that outlines the batches to be tested, storage conditions, testing frequency, and the analytical methods to be used. ich.org
Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of the drug substance or product over its intended shelf-life. ich.orgamsbiopharma.com According to ICH guidelines, the general case for long-term storage is:
Temperature: 25°C ± 2°C or 30°C ± 2°C ich.orgnih.gov
Relative Humidity (RH): 60% RH ± 5% RH or 65% RH ± 5% RH ich.orgnih.gov
The testing frequency for a product with a proposed shelf life of at least 12 months is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org For Clindamycin Palmitate Hydrochloride for oral solution, product labels recommend storage at a controlled room temperature of 20° to 25°C (68° to 77°F). nih.govfda.govnih.gov The reconstituted solution is noted to be stable for 14 days at room temperature. hres.cahres.ca
Accelerated stability studies are performed to expedite the chemical degradation of a drug. amsbiopharma.com The data from these studies are used to predict the long-term stability of the product and to evaluate the effect of short-term excursions from the labeled storage conditions, such as those that might occur during shipping. ich.org
The standard accelerated storage condition as per ICH guidelines is:
Temperature: 40°C ± 2°C ich.orgnih.gov
Relative Humidity (RH): 75% RH ± 5% RH ich.orgnih.gov
These studies are typically conducted for a minimum of 6 months, with testing at initial, 3-month, and 6-month time points. ich.org If significant changes are observed during accelerated testing, additional studies at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) are recommended. ich.org
The primary packaging plays a crucial role in protecting the drug product from environmental factors that can compromise its chemical integrity, such as moisture, light, and oxygen. gmp-compliance.orgregulations.govwho.int The choice of packaging material is critical and must not interact with the drug product in a way that alters its quality. who.int
For solid dosage forms, studies have shown that packaging with high moisture barrier properties, such as PVC/Aclar® or PVC/PVdC blister packs, provides better protection against degradation compared to HDPE bottles or low-barrier PVC blisters, especially under high humidity conditions. gmp-compliance.orgregulations.gov The integrity of multi-dose containers is compromised after the first opening, exposing the remaining product to ambient conditions. gmp-compliance.org
For Clindamycin Palmitate Hydrochloride for oral solution, it is supplied as a powder in bottles. nih.gov The reconstituted solution is sensitive to cold temperatures, which can cause it to thicken, and refrigeration is not recommended. fda.govnih.govhres.ca This highlights the importance of appropriate storage instructions on the packaging to ensure the product's physical stability and ease of use. The stability of the reconstituted solution is limited to 14 days at room temperature, emphasizing the in-use stability constraints. hres.cahres.ca
Impurity Profiling and Characterization Research of Clindamycin Palmitate Hydrochloride
Identification and Isolation of Synthetic and Process-Related Impurities
The comprehensive analysis of Clindamycin (B1669177) Palmitate Hydrochloride has revealed several synthetic and process-related impurities. These impurities are typically detected at levels ranging from 0.05% to 0.5% using techniques like isocratic reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net For structural confirmation, these impurities are often isolated from crude samples or enriched mother liquors using methods such as reverse-phase preparative HPLC. nih.govresearchgate.net
Clindamycin Palmitate Sulfoxides are oxidation products of Clindamycin Palmitate. The sulfur atom in the thioglycoside linkage is susceptible to oxidation, forming a sulfoxide (B87167) which can exist as two diastereomeric isomers, the alpha- and beta-isomers. nih.gov These are considered degradation impurities. allmpus.com
Molecular Formula (Free Base): C₃₄H₆₃ClN₂O₇S allmpus.com
Molecular Weight (Free Base): 679.39 g/mol allmpus.com
During the synthesis of Clindamycin Palmitate Hydrochloride, other fatty acids present in the palmitic acid raw material can react with clindamycin to form a variety of fatty acid ester-related impurities. These impurities are structurally very similar to the main compound, differing only in the length of the fatty acid chain. Research has identified several such impurities. nih.govresearchgate.net
| Impurity Name | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Reference |
| Clindamycin Laurate HCl | C₃₀H₅₅ClN₂O₆S·HCl | 643.76 | allmpus.com |
| Clindamycin Myristate | - | - | nih.govresearchgate.net |
| Clindamycin Pentadecanoate | C₃₃H₆₁ClN₂O₆S | 649.37 | allmpus.com |
| Clindamycin Heptadecanoate | C₃₅H₆₅ClN₂O₆S | 677.4 | allmpus.com |
| Clindamycin Stearate | - | - | nih.govresearchgate.net |
Lincomycin (B1675468) is the starting material for the synthesis of clindamycin. scirp.org If the chlorination step to convert the 7-hydroxyl group of lincomycin to the 7-chloro group of clindamycin is incomplete, the remaining lincomycin can be esterified to form Lincomycin Palmitate. This makes Lincomycin Palmitate a common process-related impurity. nih.govscirp.org
Molecular Formula: C₃₄H₆₄N₂O₇S pharmaffiliates.com
Molecular Weight: 644.95 g/mol pharmaffiliates.com
Epiclindamycin, or 7-epiclindamycin, is a stereoisomer of clindamycin with a different configuration at the C-7 position. pharmaffiliates.com The formation of Epiclindamycin Palmitate can occur during the synthesis process. It is a critical impurity to monitor due to its structural similarity to the active molecule. nih.govsynzeal.com
Molecular Formula: C₃₄H₆₃ClN₂O₆S pharmaffiliates.com
Molecular Weight: 663.4 g/mol pharmaffiliates.com
Besides the primary 2-palmitate ester, isomers can be formed where the palmitate group is attached to other hydroxyl groups of the sugar moiety. One such identified isomer is the clindamycin palmitate 3-isomer. nih.govresearchgate.net The presence of these isomers can impact the bioavailability and efficacy of the drug, as the ester must be hydrolyzed in vivo to release the active clindamycin.
Structural Elucidation of Impurities using Advanced Spectroscopic Techniques (e.g., 1H NMR, 13C NMR, MS, IR Spectroscopy)
The definitive identification of these closely related impurities requires the use of sophisticated analytical techniques. Advanced spectroscopic methods are employed to elucidate the precise molecular structure of each isolated impurity. nih.govscienceopen.com
Mass Spectrometry (MS) is crucial for determining the molecular weight of the impurities. nih.govresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) can provide the mass of the molecular ion, which is a key piece of information for identifying the impurity. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of clindamycin and its impurities will show characteristic absorption bands for hydroxyl (-OH), amide (-NH), and ester (C=O) groups. nih.govresearchgate.netscienceopen.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govscienceopen.com By analyzing the chemical shifts, coupling constants, and signal integrations, the exact connectivity of atoms and the stereochemistry of the molecule can be determined. For instance, NMR can distinguish between different isomers, such as clindamycin palmitate and its 3-isomer, by identifying which hydroxyl group has been esterified. nih.govgoogle.com
The following table summarizes the key spectroscopic data used for the structural elucidation of a representative impurity, although specific data for all listed impurities are proprietary and often found within detailed pharmaceutical analysis reports.
| Spectroscopic Technique | Key Findings for Impurity Characterization | Reference |
| Mass Spectrometry (MS) | Provides the molecular weight of the impurity, confirming its elemental composition. For example, the mass difference can indicate a different fatty acid chain length or the presence of an extra oxygen atom in the case of sulfoxides. | nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Reveals the number and environment of protons. Distinguishes isomers by changes in chemical shifts of protons near the site of modification. For example, the chemical shift of the proton at the esterified carbon will be significantly shifted downfield. | nih.govscienceopen.comgoogle.com |
| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. The chemical shift of the carbon atom bearing the ester group is a key indicator for identifying positional isomers. | nih.govsigmaaldrich.com |
| IR Spectroscopy | Confirms the presence of key functional groups like hydroxyls, amides, and esters. Changes in the fingerprint region can help differentiate between closely related structures. | nih.govresearchgate.netscienceopen.com |
A comprehensive analysis combining these techniques allows for the unambiguous identification and characterization of each impurity, which is essential for the quality control of Clindamycin Palmitate Hydrochloride. nih.gov
Investigation of Impurity Formation Mechanisms and Pathways
The formation of impurities in Clindamycin Palmitate Hydrochloride can occur during the manufacturing process and upon storage. These impurities can be process-related, arising from starting materials, by-products, and intermediates, or they can be degradation products.
Research has identified several key impurities and their formation pathways:
Starting Material and Related Substances: Lincomycin is a primary starting material for the synthesis of clindamycin and can be present as a major impurity. scirp.org Similarly, clindamycin hydrochloride can also be found as an impurity. scirp.org
Analogs and Related Esters: Due to the nature of the esterification process with palmitic acid, other fatty acids present in the palmitic acid source can lead to the formation of different esters of clindamycin. These include clindamycin laurate, clindamycin myristate, clindamycin pentadecanoate, clindamycin heptadecanoate, and clindamycin stearate. nih.govresearchgate.net
Isomers and Epimers: Epiclinamycin palmitate, an epimer of clindamycin palmitate, can be formed during the synthesis. nih.govresearchgate.net Another positional isomer, clindamycin palmitate 3-isomer, has also been identified. nih.govresearchgate.net
Oxidation Products: Clindamycin contains a sulfide (B99878) group which is susceptible to oxidation, leading to the formation of clindamycin palmitate sulphoxides (α- and β-isomers). nih.govresearchgate.net
Other Related Impurities: Clindamycin B-palmitate and lincomycin palmitate are other process-related impurities that have been characterized. nih.govresearchgate.net
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and photolysis, are instrumental in identifying potential degradation products and elucidating their formation pathways. dphen1.com These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods. dphen1.com
A study identified a total of twelve impurities in Clindamycin Palmitate Hydrochloride at levels ranging from 0.05% to 0.5%. nih.govresearchgate.net The structures of these impurities were elucidated using various spectroscopic techniques, including NMR, MS, and IR. nih.govresearchgate.net
Table 1: Identified Impurities of Clindamycin Palmitate Hydrochloride
| Impurity Name | Type |
| Clindamycin palmitate sulphoxides (α-/β-isomers) | Oxidation Product |
| Clindamycin laurate | Process-Related (Ester) |
| Lincomycin palmitate | Process-Related |
| Clindamycin myristate | Process-Related (Ester) |
| Epiclinamycin palmitate | Process-Related (Epimer) |
| Clindamycin palmitate 3-isomer | Process-Related (Isomer) |
| Clindamycin pentadecanoate | Process-Related (Ester) |
| Clindamycin B-palmitate | Process-Related |
| Clindamycin heptadecanoate | Process-Related (Ester) |
| Clindamycin stearate | Process-Related (Ester) |
| Lincomycin | Starting Material |
| Clindamycin Hydrochloride | Related Substance |
This table is based on data from multiple research sources. nih.govscirp.orgresearchgate.net
Analytical Control Strategies for Impurities in Drug Substances and Products
Effective control of impurities in Clindamycin Palmitate Hydrochloride drug substances and products relies on robust analytical methods and a comprehensive control strategy. The goal is to ensure that the levels of impurities are maintained below the qualification and identification thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).
Analytical Methodologies:
A variety of analytical techniques are employed for the detection, identification, and quantification of impurities in Clindamycin Palmitate Hydrochloride.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for impurity profiling. researchgate.netdphen1.com Reversed-phase HPLC methods, often with UV detection, have been developed to separate Clindamycin Palmitate Hydrochloride from its known impurities. scirp.orgresearchgate.net For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been shown to be effective. researchgate.net Another method utilized a cyano column with a mobile phase of potassium phosphate buffer, acetonitrile, and tetrahydrofuran (B95107). scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information. researchgate.netdphen1.com It is particularly useful in the early stages of drug development and for characterizing degradation products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H NMR and 13C NMR, is crucial for the structural elucidation of isolated impurities. nih.govconicet.gov.ar
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the impurity molecules, aiding in their identification. nih.gov
Control Strategies:
A comprehensive control strategy for impurities encompasses several aspects:
Raw Material Control: Strict control of the quality of starting materials, such as lincomycin and palmitic acid, is essential to minimize the introduction of process-related impurities.
Process Optimization and Control: The manufacturing process is carefully designed and controlled to minimize the formation of impurities. This includes optimizing reaction conditions, purification steps, and storage conditions of intermediates.
Specification Setting: Specifications for the drug substance and drug product include limits for known and unknown impurities. These limits are based on safety data and regulatory guidelines.
Stability Studies: Ongoing stability studies are conducted to monitor the impurity profile of the drug substance and product over their shelf life, ensuring that they remain within the established specifications.
Table 2: Analytical Methods for Impurity Control of Clindamycin Palmitate Hydrochloride
| Analytical Technique | Purpose | Key Parameters/Findings |
| Reversed-Phase HPLC | Separation and Quantification of Impurities | Various columns (C18, Cyano) and mobile phases have been successfully used to separate clindamycin palmitate from impurities like lincomycin and clindamycin HCl. scirp.orgresearchgate.net |
| LC-MS | Identification of Impurities | Determines the molecular weights of impurities, aiding in their structural elucidation. researchgate.net |
| NMR Spectroscopy (1H, 13C) | Structural Elucidation of Impurities | Provides detailed structural information for definitive identification of isolated impurities. nih.govconicet.gov.ar |
| IR Spectroscopy | Functional Group Analysis | Complements other spectroscopic techniques for impurity characterization. nih.gov |
This table summarizes information from various analytical studies. nih.govscirp.orgresearchgate.netconicet.gov.ar
Q & A
Q. What validated analytical methods are recommended for quantifying clindamycin palmitate hydrochloride in drug formulations?
A high-performance liquid chromatography (HPLC) method optimized from the USP methodology is widely used. Key validation parameters include accuracy (recovery rates) and precision (relative standard deviation, RSD). For example:
Q. How are impurities and related substances assessed in clindamycin palmitate hydrochloride formulations?
The Japanese Pharmacopoeia (JP) specifies a gradient HPLC method using acetate buffer and acetonitrile. Impurities like clindamycin B (relative retention time ~0.7) and 7-epiclindamycin (~0.8) must not exceed twice the clindamycin peak area in standard solutions. Total impurities should not exceed four times the clindamycin reference standard .
Q. What are the formulation considerations for oral clindamycin palmitate hydrochloride?
As a palmitate ester, it masks the bitter taste of clindamycin hydrochloride, improving palatability for pediatric formulations. It is typically formulated as an oral solution (75 mg base/5 mL) or dispersible tablet, with dissolution rates exceeding 94% in 20 minutes using 0.4% sodium dodecyl sulfate (SDS) as a medium .
Advanced Research Questions
Q. How should researchers design bioequivalence studies for clindamycin palmitate hydrochloride formulations?
Bioequivalence studies in healthy volunteers should compare pharmacokinetic parameters (AUC, Cmax) between test and reference products. A validated HPLC or LC-MS method is critical for plasma concentration analysis. For example, dispersible tablets showed superior clinical cure rates (76.47% vs. 48.98%) and lower adverse events (1.96% vs. 20.41%) compared to conventional tablets in acute tonsillitis studies .
Q. How can variability in HPLC method validation data be addressed during assay development?
Intermediate precision studies are essential. For instance, clindamycin palmitate hydrochloride validation showed RSD variations up to 1.52% at 100 µg/mL. To mitigate variability:
Q. What methodologies are used to compare dissolution profiles of clindamycin palmitate hydrochloride formulations?
The paddle method (75 rpm) with 0.4% SDS dissolution medium is recommended. Dissolution rates ≥94% within 20 minutes indicate equivalence. Dispersible tablets demonstrated comparable dissolution to oral solutions but lower related substance content, suggesting improved stability .
Q. How are clindamycin palmitate hydrochloride impurities identified and quantified in advanced research?
Reference standards for impurities (e.g., clindamycin palmitate sulfoxide hydrochloride, CAS 123211-65-3) are used with gradient HPLC. Impurity limits follow ICH guidelines, requiring identification thresholds ≥0.1% and qualification thresholds ≥0.5%. Structural elucidation employs LC-MS/MS and NMR .
Q. What pharmacodynamic factors influence the hydrolysis of clindamycin palmitate hydrochloride to active clindamycin?
In vivo hydrolysis of the ester bond is pH- and enzyme-dependent. Bioavailability studies should account for interpatient variability in gastrointestinal esterase activity. Pharmacokinetic models must integrate hydrolysis rates to predict systemic clindamycin exposure .
Q. How can artificial neural networks (ANNs) optimize bioequivalence study design?
ANNs analyze nonlinear relationships between formulation variables (e.g., particle size, excipient ratios) and pharmacokinetic outcomes. This approach reduces trial iterations and identifies critical factors affecting dissolution and absorption .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in recovery rates during HPLC validation?
Lower recovery rates at 15 µg/mL (92–94%) versus higher concentrations (99–103%) suggest matrix effects or detection sensitivity limits. Mitigation strategies:
- Use matrix-matched calibration standards.
- Validate linearity across the entire concentration range (e.g., 15–500 µg/mL).
- Re-evaluate sample preparation (e.g., extraction efficiency) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
